![molecular formula C10H10BrF2N B1383223 6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1936429-80-9](/img/structure/B1383223.png)
6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline, also known as 6-Br-7-DFM-THQ, is a synthetic, fluorinated quinoline derivative that has been investigated for its potential use in medicinal chemistry and drug discovery. This compound has been studied for its ability to interact with a variety of biological targets and is currently being explored for its potential applications in medical research.
Scientific Research Applications
Ceramide Bioactivity Assessment
The compound has been utilized as a tool to assess the bioactivity of natural, long-chain ceramides. Researchers have synthesized ceramides conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group, which can be released efficiently with light in aqueous solutions at neutral pH. This application provides a new method to study ceramide properties in biological systems .
Radiotracer for PET Imaging
6-Bromo-7-[11C]methylpurine, a derivative of the compound, serves as a radiotracer for positron emission tomography (PET) to measure multidrug resistance-associated protein 1 (MRP1) transport activity in different tissues. This application is significant for advancing clinical diagnostics and understanding tissue-specific drug resistance mechanisms .
Thiol Caging and Chemical Patterning
The compound has been used for thiol caging and three-dimensional chemical patterning. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc), a related compound, is an efficient multi-photon labile protecting group. This application is crucial for creating precise chemical patterns in biomaterials research .
Synthesis of Investigational Medicinal Products
The compound’s derivatives are being explored for the synthesis of investigational medicinal products. The ability to create regioselective compounds with specific isotopic labeling is valuable for developing new drugs and conducting preclinical studies .
Non-Clinical Toxicity Studies
Researchers have conducted non-clinical toxicity studies using derivatives of the compound to ensure safety and tolerability in humans. Such studies are essential for the development of new radiotracers and therapeutic agents .
Human Dosimetry Estimates
The compound’s derivatives have been used to estimate human dosimetry based on animal PET data. This application is important for determining safe levels of radiotracer administration in clinical settings .
Regioselective Radiosynthesis
Advancements in regioselective radiosynthesis of the compound’s derivatives have been reported. This technique is crucial for producing high-purity radiotracers for medical imaging .
Study of Multidrug Resistance Mechanisms
The compound’s derivatives are used to study multidrug resistance mechanisms in cancer research. Understanding these mechanisms can lead to the development of more effective cancer treatments .
Mechanism of Action
Biochemical Pathways
It’s worth noting that similar compounds have been used to study ceramide’s properties . Ceramides play a crucial role in cellular signaling related to apoptosis, cell growth, differentiation, and senescence .
Result of Action
Related compounds have shown potential in assessing the activity of multidrug resistance-associated protein 1 (mrp1) in the brain and lungs of rodents .
properties
IUPAC Name |
6-bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-8-4-6-2-1-3-14-9(6)5-7(8)10(12)13/h4-5,10,14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQFNDARSIHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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